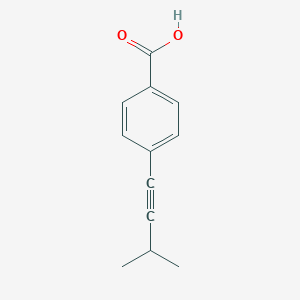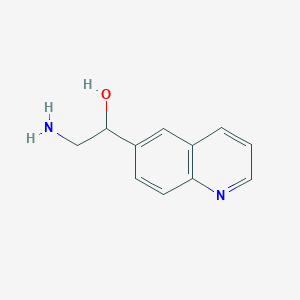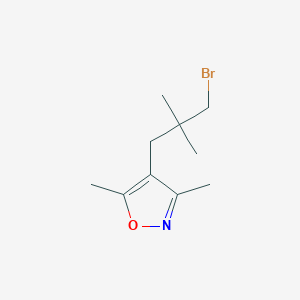
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromine atom and two dimethyl groups attached to the oxazole ring, making it a unique and interesting molecule for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole typically involves the reaction of 3-bromo-2,2-dimethylpropanol with appropriate oxazole precursors under controlled conditions. One common method includes the use of pyridinium chlorochromate as an oxidizing agent in dichloromethane to convert 3-bromo-2,2-dimethylpropanol to 3-bromo-2,2-dimethylpropanal . This intermediate can then be reacted with suitable reagents to form the desired oxazole compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the bromine atom or alter the oxazole ring.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a wide range of halogenated derivatives.
Applications De Recherche Scientifique
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2,2-dimethyl-1-propanol: A precursor in the synthesis of the oxazole compound.
4-(3-Bromo-2,2-dimethylpropyl)-1,2-dimethylbenzene: A structurally similar compound with different chemical properties.
1-(3-Bromo-2,2-dimethylpropyl)-3-(methoxymethyl)benzene:
Uniqueness
4-(3-Bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H16BrNO |
|---|---|
Poids moléculaire |
246.14 g/mol |
Nom IUPAC |
4-(3-bromo-2,2-dimethylpropyl)-3,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C10H16BrNO/c1-7-9(8(2)13-12-7)5-10(3,4)6-11/h5-6H2,1-4H3 |
Clé InChI |
HDQUNVGODDJHKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)CC(C)(C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


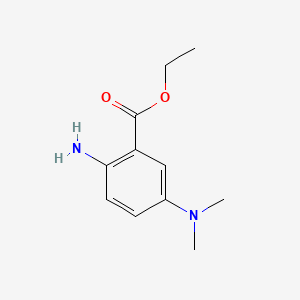
![rac-(1R,2R,4S)-2-(azidomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13547270.png)

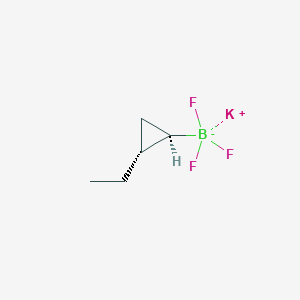



![tert-butyl N-[6-(aminooxy)hexyl]carbamate](/img/structure/B13547325.png)
methyl}prop-2-enamide](/img/structure/B13547329.png)
